molecular formula C14H16ClNO B13514705 2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13514705
M. Wt: 249.73 g/mol
InChI Key: ULCNOZPMZHWRRI-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride (CAS 149463-11-6) is an organic compound with the molecular formula C14H16ClNO and a molecular weight of 249.73 g/mol . This hydrochloride salt features a phenoxyphenyl moiety, a structural motif of significant interest in medicinal chemistry and pharmacology. Compounds containing the phenoxyphenyl group have been studied for their potential beta-adrenergic activity, acting as specific beta-adrenergic antagonists or exhibiting sympathomimetic effects on the heart in preclinical models . As such, this amine serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly in the exploration of novel bioactive molecules and the development of pharmaceutical candidates. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

2-(3-phenoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C14H15NO.ClH/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13;/h1-8,11H,9-10,15H2;1H

InChI Key

ULCNOZPMZHWRRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCN.Cl

Origin of Product

United States

Preparation Methods

Phenol Etherification

The phenoxyphenyl scaffold is typically synthesized via nucleophilic aromatic substitution or Ullmann-type etherification:

  • Method: Phenol derivatives react with aryl halides under basic conditions.
  • Reagents: Phenol, aryl halide (e.g., 3-bromophenyl), base (K2CO3 or NaHCO3), and a suitable solvent (DMF, DMSO).

Example:

Phenol + 3-bromophenyl → 3-phenoxyphenyl (via nucleophilic substitution)

Preparation of 3-Bromophenylphenol

Alternatively, 3-bromophenylphenol can be synthesized via bromination of phenol followed by etherification, as documented in recent literature.

Introduction of the Ethan-1-Amine Group

Nucleophilic Amination

The key step involves nucleophilic substitution of the aromatic precursor with an ethan-1-amine derivative:

  • Method: Reductive amination or direct nucleophilic substitution.
  • Reagents: Ethylenediamine derivatives, reducing agents (e.g., NaBH4 or catalytic hydrogenation), or amination reagents like ammonia or primary amines.

Reductive Amination Approach

This method involves:

  • Condensation of the aldehyde or ketone precursor with ethan-1-amine.
  • Reduction of the imine intermediate to the amine.

Example:

3-phenoxyphenylacetaldehyde + ethan-1-amine → reductive amination → 2-(3-Phenoxyphenyl)ethan-1-amine

Direct Nucleophilic Substitution

Alternatively, aromatic halides (e.g., 3-bromophenyl derivatives) undergo nucleophilic substitution with ethan-1-amine in the presence of a base and a suitable solvent like ethanol or acetonitrile.

Hydrochloride Salt Formation

The free base is converted into its hydrochloride salt via acid-base reaction:

  • Method: Treatment of the amine with hydrochloric acid gas or concentrated HCl in a suitable solvent (e.g., ethanol or ether).
  • Procedure: The free amine is dissolved in an organic solvent, and HCl gas or concentrated HCl is bubbled through or added dropwise, precipitating the hydrochloride salt.

Example:

2-(3-Phenoxyphenyl)ethan-1-amine + HCl → 2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride

Data Tables: Summary of Methods

Step Method Reagents Conditions Yield References
Phenoxyphenyl core synthesis Nucleophilic aromatic substitution / Etherification Phenol, aryl halide, base Reflux, DMF/DMSO 60-85% ,
Introduction of amine Reductive amination / Nucleophilic substitution Aldehyde/ketone, ethan-1-amine, reducing agent Room temp to reflux 50-75% ,
Salt formation Acid-base reaction HCl, organic solvent Room temp Quantitative Standard

Research Discoveries and Innovations

Recent advancements have optimized these methods:

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanamine Derivatives

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
2-(2,5-Dimethoxyphenyl)ethan-1-amine HCl 2,5-dimethoxy C₁₀H₁₆ClNO₂ 217.7 Serotonin receptor agonist
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl 4-bromo, 2,5-dimethoxy C₁₀H₁₅BrClNO₂ 296.6 Enhanced receptor binding affinity
2-(Thiophen-3-yl)ethan-1-amine HCl Thiophene ring C₆H₁₀ClNS 171.67 TAAR1 agonist; schizophrenia research
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine HCl Indole-ethoxy C₁₂H₁₇ClN₂O 240.73 Antibacterial activity; structural complexity
2-(3,4-Methylenedioxyphenyl)ethylamine HCl 3,4-methylenedioxy C₉H₁₁ClNO₂ 208.64 Psychoactive properties
2-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl 2-chloro, 6-methoxy C₉H₁₃Cl₂NO 222.1 Small-molecule scaffold for drug design

Substituent Effects on Bioactivity

  • Methoxy Groups : Compounds like 2-(2,5-dimethoxyphenyl)ethan-1-amine HCl exhibit serotonin receptor agonism, with substituent positions influencing selectivity (e.g., 4-bromo addition in compound 3 enhances binding ).
  • Heterocyclic Moieties : Thiophene-substituted analogs (e.g., 2-(thiophen-3-yl)ethan-1-amine HCl) show TAAR1 agonist activity, relevant to antipsychotic drug development .
  • Halogenation : Chloro or bromo substituents (e.g., 2-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl) improve metabolic stability and receptor interaction .

Physicochemical Properties

  • Molecular Weight : Ranges from ~171.67 g/mol (thiophene analog) to 296.6 g/mol (bromo-dimethoxy derivative), affecting solubility and bioavailability.
  • Synthesis Yields : Thiophene derivatives (e.g., 2-(thiophen-3-yl)ethan-1-amine HCl) are synthesized in ~50% yield via HCl salt formation , while indole-containing analogs require multi-step protocols with moderate yields (e.g., 48% for triazole derivatives ).

Receptor Selectivity and Functional Outcomes

  • Serotonin Receptors: 2,5-Dimethoxy analogs (e.g., compound 2 in ) show biased agonism at 5-HT₂A receptors, linked to hallucinogenic effects.

Key Research Findings

  • Synthetic Accessibility : Many analogs (e.g., dimethoxy or halogenated derivatives) are synthesized via reductive amination or HCl salt precipitation, with characterization by NMR and HRMS .
  • Biological Relevance : Substituent modifications directly correlate with receptor binding and functional selectivity. For example, methylthio groups in 2C-T derivatives increase lipophilicity and duration of action .
  • Safety and Stability: Hydrochloride salts improve stability and handling, though purity varies (e.g., 97% for 2-(4-chloro-3-methylphenoxy)ethan-1-amine HCl ).

Biological Activity

2-(3-Phenoxyphenyl)ethan-1-amine hydrochloride is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16ClNO\text{C}_{15}\text{H}_{16}\text{ClN}O

This compound features a phenoxy group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro evaluations have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values observed in different cancer cell lines.

Cell Line IC50 (µM)
HeLa15
MCF-710
A54920

These findings indicate that this compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and apoptosis.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, the compound may trigger oxidative stress, leading to cell death in cancerous cells.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial activity of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Anticancer Research : In a preclinical model using MCF-7 breast cancer cells, treatment with this compound resulted in a marked reduction in cell viability, highlighting its potential as an anticancer therapeutic .

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